6-(4-Cyclohexylphenyl)pyridazin-3-ol
Overview
Description
6-(4-Cyclohexylphenyl)pyridazin-3-ol is a chemical compound belonging to the pyridazine family.
Mechanism of Action
Target of Action
Similar compounds, such as pyridazinone derivatives, have been shown to inhibit phosphodiesterase (pde) enzymes
Mode of Action
Related compounds have been shown to inhibit pde enzymes, leading to increased levels of cyclic adenosine monophosphate (camp) and cyclic guanosine monophosphate (cgmp) in cells . This can result in a variety of cellular effects, including vasodilation and increased cardiac output .
Biochemical Pathways
Inhibition of pde enzymes can affect multiple pathways, including those involved in smooth muscle relaxation and cardiac function .
Result of Action
Related compounds have been shown to have inotropic and vasodilator properties, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
6-(4-Cyclohexylphenyl)pyridazin-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE-III . This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which in turn affects various cellular processes. Additionally, this compound interacts with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to enhance the inotropic and vasodilator properties of cardiac cells by increasing cAMP levels . Furthermore, it affects gene expression related to inflammatory responses, thereby reducing inflammation in affected cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PDE-III enzymes, inhibiting their activity and leading to increased cAMP levels . This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, resulting in altered cellular functions. Additionally, the compound modulates gene expression by interacting with transcription factors involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory effects and improved cardiac function in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced cardiac function and reduced inflammation . At higher doses, it may cause adverse effects, including toxicity and impaired cellular function . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic benefits without significant side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound also affects metabolic flux by modulating the levels of key metabolites involved in energy production and inflammatory responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and heart, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its proper function and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Cyclohexylphenyl)pyridazin-3-ol typically involves the reaction of 4-cyclohexylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyridazine ring.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-(4-Cyclohexylphenyl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of 6-(4-Cyclohexylphenyl)pyridazin-3-one.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
6-(4-Cyclohexylphenyl)pyridazin-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenylpyridazin-3-ol
- 6-(4-Methylphenyl)pyridazin-3-ol
- 6-(4-Methoxyphenyl)pyridazin-3-ol
Uniqueness
6-(4-Cyclohexylphenyl)pyridazin-3-ol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
Properties
IUPAC Name |
3-(4-cyclohexylphenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16-11-10-15(17-18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSGFHMXYLMJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NNC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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